

Application Notes: (Diphenylphosphoryl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Diphenylphosphoryl)methanol

Cat. No.: B188468

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Diphenylphosphoryl)methanol is a phosphorus-containing organic compound. A thorough review of scientific literature indicates that while the compound is a known chemical entity, there is a lack of documented evidence for its use as a catalyst in chemical reactions. The compound's primary role in the cited literature is as a chemical intermediate or a member of the broader class of diphenylphosphine oxides and their derivatives.

This document provides an overview of the known properties of **(diphenylphosphoryl)methanol** and explores the reaction mechanisms of closely related and structurally similar compounds that are highly relevant in organic synthesis. This includes diphenylphosphoryl azide (DPPA), a versatile reagent often used in coupling reactions. Understanding the reactivity of the diphenylphosphoryl group is crucial for researchers working with phosphorus-based reagents.

Properties of (Diphenylphosphoryl)methanol

(Diphenylphosphoryl)methanol, also known as diphenyl(hydroxymethyl)phosphine oxide, is a solid with the chemical formula C₁₃H₁₃O₂P.[\[1\]](#)[\[2\]](#)

Table 1: Physicochemical Properties of (Diphenylphosphoryl)methanol

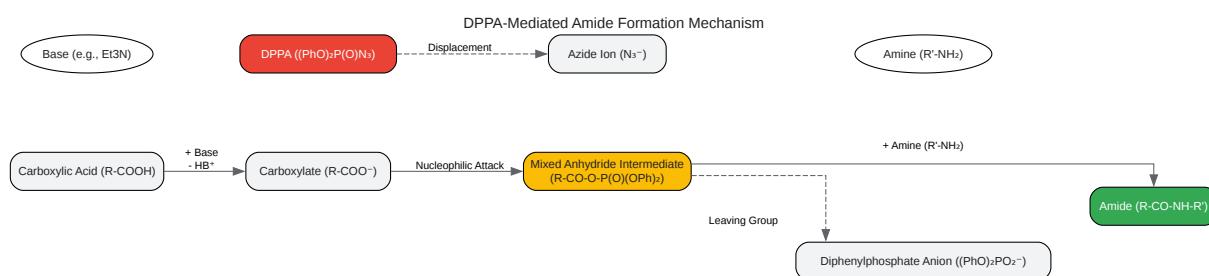
Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₃ O ₂ P	[1][2]
Molecular Weight	232.21 g/mol	[1]
CAS Number	884-74-2	[1][2]
Appearance	Solid	
Melting Point	136-137 °C	[2]
Boiling Point	354.7±25.0 °C (Predicted)	[2]
pKa	13.41±0.10 (Predicted)	[2]

Reactivity of the Diphenylphosphoryl Moiety

While **(diphenylphosphoryl)methanol** itself is not documented as a catalyst, the diphenylphosphoryl group is a key component of other highly reactive molecules. The most notable of these is diphenylphosphoryl azide (DPPA).

Diphenylphosphoryl Azide (DPPA): A Versatile Reagent

Diphenylphosphoryl azide (DPPA) is a widely used reagent in organic synthesis for a variety of transformations, including the formation of amides (peptide synthesis), urethanes, and other nitrogen-containing compounds.[3][4][5] It is not a catalyst but a coupling reagent that facilitates bond formation.


Key Applications of DPPA:

- Peptide Synthesis: DPPA is a highly effective reagent for forming amide bonds between carboxylic acids and amines with minimal racemization.[4][6]
- Curtius Rearrangement: It enables the conversion of carboxylic acids to isocyanates under mild conditions, which can then be trapped by nucleophiles to form urethanes, ureas, and other derivatives.[3][5][6]
- Synthesis of Azides: Alcohols can be converted into azides with stereochemical inversion.[3]

- Macrolactamization: DPPA is used to facilitate intramolecular amide bond formation to produce large cyclic peptides.[4]

Proposed Mechanism of DPPA-Mediated Amide Bond Formation

The reaction proceeds through the formation of a mixed anhydride intermediate. The carboxylate anion attacks the phosphorus atom of DPPA, leading to the displacement of the azide ion. The resulting activated acyl phosphate is then susceptible to nucleophilic attack by an amine, forming the desired amide and releasing the diphenylphosphate anion as a good leaving group.[5]

[Click to download full resolution via product page](#)

Figure 1. Proposed mechanism for amide bond formation using DPPA.

Experimental Protocols

As there are no established protocols for reactions catalyzed by **(diphenylphosphoryl)methanol**, this section provides a general procedure for a reaction where the closely related reagent, DPPA, is used.

Protocol: General Procedure for DPPA-Mediated Amide Coupling

This protocol describes a standard method for coupling a carboxylic acid and an amine to form an amide bond using DPPA.

Materials:

- Carboxylic acid (1.0 eq)
- Amine (1.0 - 1.2 eq)
- Diphenylphosphoryl azide (DPPA) (1.1 eq)
- Triethylamine (Et_3N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.
- Cooling: Cool the solution to 0 °C using an ice bath.
- Addition of Base and Reagent: Add the tertiary amine base (e.g., Et_3N , 1.5 eq) to the solution, followed by the dropwise addition of DPPA (1.1 eq). Stir the mixture at 0 °C for 15-30 minutes.
- Addition of Amine: Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure amide.

Safety Note: Diphenylphosphoryl azide is toxic and should be handled with care in a well-ventilated fume hood. Avoid heating DPPA to high temperatures, as azides can be explosive.[6]

Summary and Conclusion

The available scientific literature does not support the role of **(diphenylphosphoryl)methanol** as a catalyst. Researchers interested in the reactivity of the diphenylphosphoryl group should instead focus on well-established reagents like diphenylphosphoryl azide (DPPA). DPPA is a highly effective and versatile reagent for the synthesis of amides, peptides, and other important organic molecules. The protocols and mechanisms associated with DPPA are well-documented and provide a reliable basis for synthetic applications in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Diphenylphosphoryl)methanol | C₁₃H₁₃O₂P | CID 608528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Diphenylphosphoryl azide - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]

- To cite this document: BenchChem. [Application Notes: (Diphenylphosphoryl)methanol in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b188468#mechanism-of-diphenylphosphoryl-methanol-catalyzed-reactions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com